(5-Chloro-1H-benzimidazol-2-yl)acetic acid (5-Chloro-1H-benzimidazol-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 53350-32-6
VCID: VC21313501
InChI: InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
SMILES: C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

(5-Chloro-1H-benzimidazol-2-yl)acetic acid

CAS No.: 53350-32-6

Cat. No.: VC21313501

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-1H-benzimidazol-2-yl)acetic acid - 53350-32-6

Specification

CAS No. 53350-32-6
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name 2-(6-chloro-1H-benzimidazol-2-yl)acetic acid
Standard InChI InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Standard InChI Key DHHUPGJLPIWIGU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O
Canonical SMILES C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O

Introduction

(5-Chloro-1H-benzimidazol-2-yl)acetic acid is a benzimidazole derivative with a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol . This compound is recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a versatile building block in synthetic chemistry due to its unique structural features, which allow for various chemical modifications.

Synthesis of (5-Chloro-1H-benzimidazol-2-yl)acetic acid

The synthesis of (5-Chloro-1H-benzimidazol-2-yl)acetic acid typically involves the reaction of 5-chloro-1H-benzimidazole with chloroacetic acid under basic conditions. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes a nucleophilic substitution reaction. Industrial production methods scale up this process to ensure high yield and purity, often utilizing continuous flow reactors and automated systems for efficiency and safety.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity: It has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and metabolic pathways.

  • Antifungal Activity: Effective against fungal strains resistant to conventional antifungals, indicating potential as a novel antifungal agent.

  • Anticancer Activity: Demonstrated the ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Research Applications

(5-Chloro-1H-benzimidazol-2-yl)acetic acid is used in various scientific research applications:

  • Chemistry: As a building block for synthesizing more complex benzimidazole derivatives important in medicinal chemistry.

  • Biology: Studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Investigated for potential therapeutic use in treating diseases.

Comparison with Similar Compounds

CompoundBiological ActivityUse
BenzimidazoleBroad biological activitiesParent compound
2-AminobenzimidazoleAntimicrobial, antifilarialDerivative with significant biological activities
OmeprazoleTreats peptic ulcersBenzimidazole-based drug
(5-Chloro-1H-benzimidazol-2-yl)acetic acidAntimicrobial, antifungal, anticancerVersatile building block in synthetic chemistry

Detailed Research Findings

Recent studies have focused on the synthesis and evaluation of benzimidazole derivatives for their anticancer properties. For instance, benzimidazole-hydrazone derivatives have been synthesized and evaluated for their cytotoxic activity against various cell lines, demonstrating strong antiproliferative effects . The structural activity relationship of benzimidazole derivatives indicates that compounds with electron-withdrawing groups exhibit better biological activity .

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